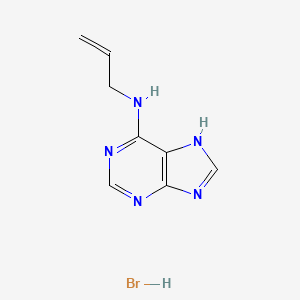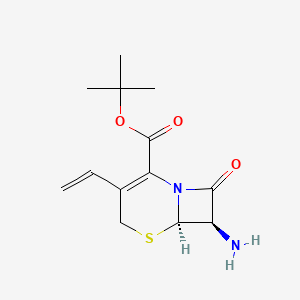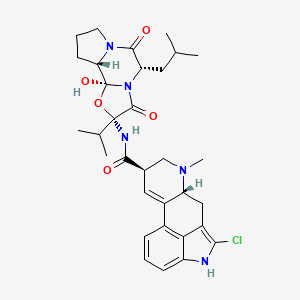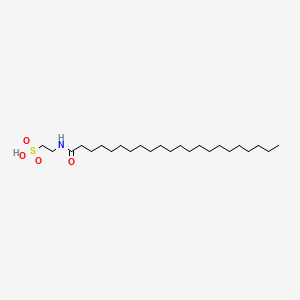
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its long chain of carbon atoms with multiple double bonds, making it a polyunsaturated fatty acid derivative. The N-succinimide group attached to the molecule adds to its reactivity and potential for forming various derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Wittig reactions to introduce the multiple double bonds in the carbon chain. The final step often involves the attachment of the N-succinimide group through a condensation reaction with succinic anhydride under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, while protecting groups are employed to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can undergo various chemical reactions, including:
Oxidation: The double bonds in the carbon chain can be oxidized to form epoxides or hydroxyl groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The N-succinimide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the N-succinimide group.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acids, and various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Research is ongoing into its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of specialized polymers and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism by which (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide exerts its effects is primarily through its interaction with cellular membranes and enzymes. The polyunsaturated fatty acid chain can integrate into cell membranes, affecting their fluidity and function. The N-succinimide group can react with nucleophiles in proteins and enzymes, potentially altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arachidonic Acid: Another polyunsaturated fatty acid with similar structural features but lacking the N-succinimide group.
Eicosapentaenoic Acid: Similar in having multiple double bonds but differs in chain length and functional groups.
Docosahexaenoic Acid: A longer chain polyunsaturated fatty acid with different biological roles.
Uniqueness
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is unique due to the presence of the N-succinimide group, which imparts additional reactivity and potential for forming derivatives. This makes it a valuable compound for research and industrial applications, distinguishing it from other polyunsaturated fatty acids.
Propriétés
Numéro CAS |
1798431-50-1 |
|---|---|
Formule moléculaire |
C25H35NO4 |
Poids moléculaire |
413.558 |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
Clé InChI |
FLTVTJWPFMIIMJ-JLNKQSITSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Synonymes |
(6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


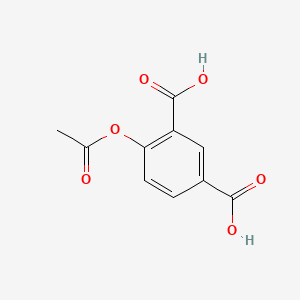
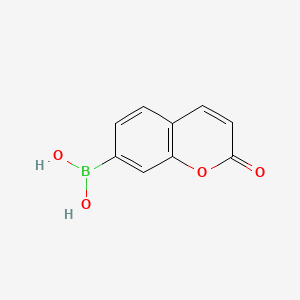
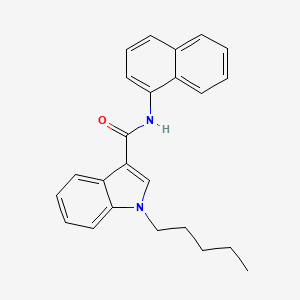
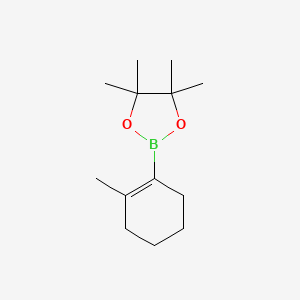
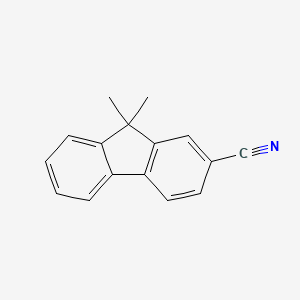
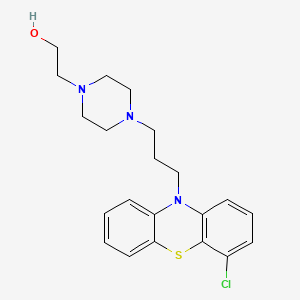
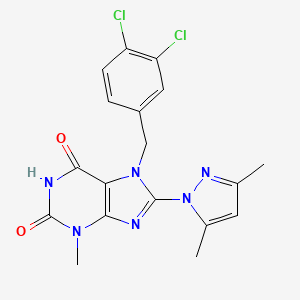
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol](/img/structure/B566193.png)
